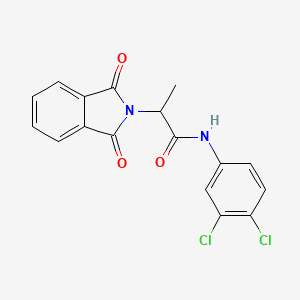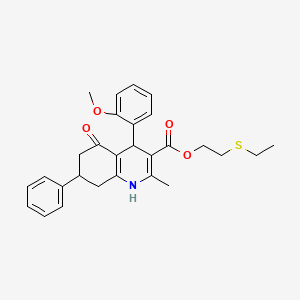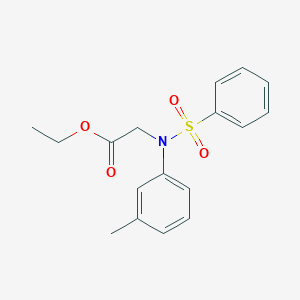
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and LOX without affecting the activity of COX-1, which is involved in the maintenance of gastric mucosa. However, one of the limitations of using this N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One of the directions is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemopreventive agent for various types of cancer. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may expand its potential applications in various fields.
合成法
The synthesis of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a multi-step process that includes the condensation of 3,4-dichlorobenzaldehyde with diethyl malonate, followed by the cyclization of the resulting intermediate with phthalic anhydride. The final step involves the amidation of the resulting N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide with propanoyl chloride. This method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(15(22)20-10-6-7-13(18)14(19)8-10)21-16(23)11-4-2-3-5-12(11)17(21)24/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLVXHHXJLJSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5186732.png)
![7-benzoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5186735.png)
![N-butyl-N-methyl-3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5186743.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol](/img/structure/B5186752.png)
![N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5186760.png)
![5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5186764.png)
![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)

![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5186809.png)
![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)